

Physical and chemical properties of Methyl 2,6-difluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,6-difluorobenzoate

Cat. No.: B084649

[Get Quote](#)

An In-depth Technical Guide to Methyl 2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty materials. Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms ortho to a methyl ester group, imparts unique reactivity and properties that are highly valued in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2,6-difluorobenzoate**, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical Identity and Physical Properties

Methyl 2,6-difluorobenzoate is a colorless liquid at room temperature.^[1] It is soluble in common organic solvents such as ether, acetone, and dichloromethane.^[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for **Methyl 2,6-difluorobenzoate**

Identifier	Value
IUPAC Name	methyl 2,6-difluorobenzoate [2]
Synonyms	2,6-Difluorobenzoic acid methyl ester [2]
CAS Number	13671-00-6 [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂
Molecular Weight	172.13 g/mol [3]
InChI	InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 [4]
InChIKey	QNPFLTKQLFSKBY-UHFFFAOYSA-N [3] [4]
SMILES	COC(=O)c1c(F)cccc1F [3] [4]

Table 2: Physical Properties of **Methyl 2,6-difluorobenzoate**

Property	Value
Appearance	Colorless liquid [1]
Boiling Point	203-204 °C (lit.) [3]
Density	1.281 g/mL at 25 °C (lit.) [3]
Refractive Index (n _{20/D})	1.476 (lit.) [3]
Flash Point	95 °C (203 °F) - closed cup [3]
Solubility	Soluble in organic solvents (e.g., ether, acetone, dichloromethane) [1]

Spectral Data

The following tables summarize the key spectral data for **Methyl 2,6-difluorobenzoate**. Detailed spectral analyses are crucial for the confirmation of its structure and purity.

Table 3: ¹H NMR Spectral Data of **Methyl 2,6-difluorobenzoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 4: ^{13}C NMR Spectral Data of **Methyl 2,6-difluorobenzoate**

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 5: Mass Spectrometry (MS) Data of **Methyl 2,6-difluorobenzoate**

m/z	Interpretation
172	Molecular Ion $[\text{M}]^+[5]$
141	$[\text{M} - \text{OCH}_3]^+$ (Base Peak)[5]
113	$[\text{M} - \text{COOCH}_3]^+[5]$

Table 6: Infrared (IR) Spectroscopy Data of **Methyl 2,6-difluorobenzoate**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Experimental Protocols

Synthesis of Methyl 2,6-difluorobenzoate

A common and efficient method for the synthesis of **Methyl 2,6-difluorobenzoate** is the esterification of 2,6-difluorobenzoic acid. A detailed protocol is described below.

Reaction Scheme:

Materials:

- 2,6-Difluorobenzoic acid
- Methanol (CH₃OH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ethyl acetate
- Water
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 2,6-difluorobenzoate**.
- Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Analytical Characterization

A representative protocol for the analysis of **Methyl 2,6-difluorobenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

GC Conditions (Representative):

- Injector Temperature: 250 °C
- Oven Program:
 - Initial Temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Final Hold: 5 minutes at 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL

MS Conditions (Representative):

- Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 50-300 amu

Sample Preparation:

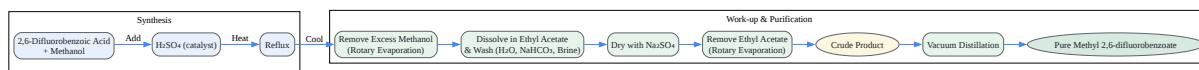
- Prepare a dilute solution of the **Methyl 2,6-difluorobenzoate** sample in a suitable solvent such as ethyl acetate or dichloromethane.

Reactivity and Applications

Methyl 2,6-difluorobenzoate is a versatile building block in organic synthesis. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring and influences the reactivity of the ester group. It is commonly used in the synthesis of more complex molecules, including:

- Pharmaceuticals: As a precursor to various active pharmaceutical ingredients where the difluorobenzoyl moiety is a key structural feature.
- Agrochemicals: In the development of novel pesticides and herbicides.[\[1\]](#)
- Polymers and Materials Science: As a monomer or starting material for the synthesis of specialty polymers with enhanced thermal stability and specific electronic properties.[\[1\]](#)

Safety and Handling


Methyl 2,6-difluorobenzoate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.

- Avoid breathing fumes, mist, vapors, or spray.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and purification of **Methyl 2,6-difluorobenzoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Methyl 2,6-difluorobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,6-difluorobenzoate 97 13671-00-6 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 2,6-difluorobenzoate [webbook.nist.gov]
- 5. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2,6-difluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084649#physical-and-chemical-properties-of-methyl-2-6-difluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com